molecular formula C9H16O2 B1428564 2-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 1256546-76-5

2-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No. B1428564
M. Wt: 156.22 g/mol
InChI Key: ZZXZJRYFNGVOKW-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

To a 25 mL round-bottomed flask was added EXAMPLE 440E (568 mg) and tetrahydrofuran (4.11 mL). 9-Borabicyclo[3.3.1]nonane (0.5 M in tetrahydrofuran, 24.7 mL) was added and the reaction was allowed to stir for 2 hours at room temperature. Ethanol (11 mL) was added followed by NaOH (5M, 4.11 mL) and then hydrogen peroxide (2.1 mL) was added. The reaction was heated at 50° C. for 2 hours. Most of the ethanol and tetrahydrofuran was removed by rotary evaporation, and the crude material was diluted with water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3×) and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-70% hexanes/ethyl acetate).
[Compound]
Name
EXAMPLE 440E
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.11 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5]CC[CH2:2]1.[CH:6]12B[CH:10]([CH2:11][CH2:12][CH2:13]1)[CH2:9][CH2:8]C2.[OH-:15].[Na+].OO>C(O)C>[CH2:2]1[C:12]2([CH2:11][CH2:10][CH:9]([CH2:8][OH:15])[CH2:6][CH2:13]2)[CH2:5][O:1]1 |f:2.3|

Inputs

Step One
Name
EXAMPLE 440E
Quantity
568 mg
Type
reactant
Smiles
Name
Quantity
4.11 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
24.7 mL
Type
reactant
Smiles
C12CCCC(CCC1)B2
Step Three
Name
Quantity
4.11 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.1 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol and tetrahydrofuran was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the crude material was diluted with water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by regular phase flash column chromatography (Analogix, 0-70% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1OCC12CCC(CC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.